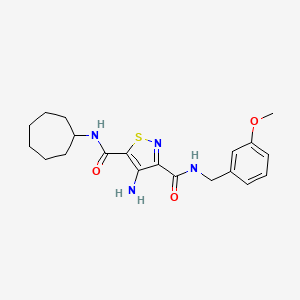
4-amino-N~5~-cycloheptyl-N~3~-(3-methoxybenzyl)-1,2-thiazole-3,5-dicarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-AMINO-N5-CYCLOHEPTYL-N3-[(3-METHOXYPHENYL)METHYL]-1,2-THIAZOLE-3,5-DICARBOXAMIDE is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of various drugs and biologically active agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-AMINO-N5-CYCLOHEPTYL-N3-[(3-METHOXYPHENYL)METHYL]-1,2-THIAZOLE-3,5-DICARBOXAMIDE typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to minimize costs and maximize yield. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can be scaled up more easily than traditional batch reactors. Additionally, the use of green chemistry principles, such as solvent recycling and the use of less hazardous reagents, would be considered to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
4-AMINO-N5-CYCLOHEPTYL-N3-[(3-METHOXYPHENYL)METHYL]-1,2-THIAZOLE-3,5-DICARBOXAMIDE can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent the reducing agent from reacting with water. Substitution reactions may require the use of a catalyst to increase the reaction rate .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring could lead to the formation of sulfoxides or sulfones, while reduction could lead to the formation of thiols or thioethers.
Scientific Research Applications
4-AMINO-N5-CYCLOHEPTYL-N3-[(3-METHOXYPHENYL)METHYL]-1,2-THIAZOLE-3,5-DICARBOXAMIDE has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-AMINO-N5-CYCLOHEPTYL-N3-[(3-METHOXYPHENYL)METHYL]-1,2-THIAZOLE-3,5-DICARBOXAMIDE involves its interaction with specific molecular targets and pathways. The thiazole ring is known to interact with various enzymes and receptors, potentially inhibiting or activating specific biological processes. The exact mechanism of action would depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazole derivatives, such as:
Uniqueness
What sets 4-AMINO-N5-CYCLOHEPTYL-N3-[(3-METHOXYPHENYL)METHYL]-1,2-THIAZOLE-3,5-DICARBOXAMIDE apart from these similar compounds is its unique combination of functional groups, which may confer specific biological activities or chemical properties. For example, the presence of the cycloheptyl group may enhance its ability to interact with certain biological targets, while the methoxyphenyl group may influence its solubility and stability .
Properties
Molecular Formula |
C20H26N4O3S |
|---|---|
Molecular Weight |
402.5 g/mol |
IUPAC Name |
4-amino-5-N-cycloheptyl-3-N-[(3-methoxyphenyl)methyl]-1,2-thiazole-3,5-dicarboxamide |
InChI |
InChI=1S/C20H26N4O3S/c1-27-15-10-6-7-13(11-15)12-22-19(25)17-16(21)18(28-24-17)20(26)23-14-8-4-2-3-5-9-14/h6-7,10-11,14H,2-5,8-9,12,21H2,1H3,(H,22,25)(H,23,26) |
InChI Key |
AUTRFSCBRYGBGA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)C2=NSC(=C2N)C(=O)NC3CCCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


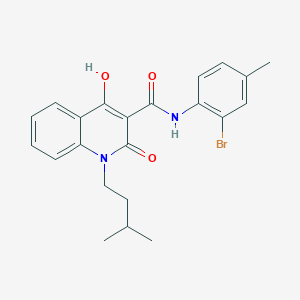
![N-cyclopropyl-1-[6-(2-{[3-(methylsulfanyl)phenyl]amino}-2-oxoethyl)-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2-yl]piperidine-4-carboxamide](/img/structure/B11202288.png)
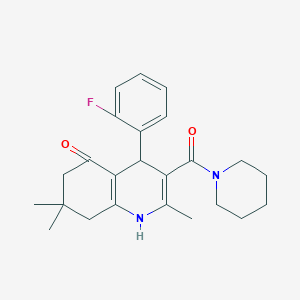
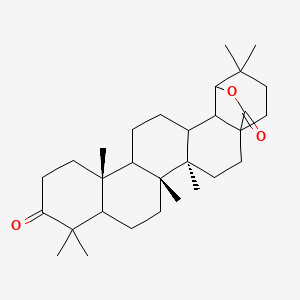
![N-Cyclopropyl-1-(6-{[(2-methylphenyl)carbamoyl]methyl}-7-oxo-6H,7H-[1,3]thiazolo[4,5-D]pyrimidin-2-YL)piperidine-4-carboxamide](/img/structure/B11202307.png)
![1-{3-[6-(Pyrrolidin-1-YL)pyridazin-3-YL]phenyl}-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B11202321.png)
![N-(2,5-dimethylphenyl)-2-(5-methyl-3-oxo-7-phenyl[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide](/img/structure/B11202328.png)
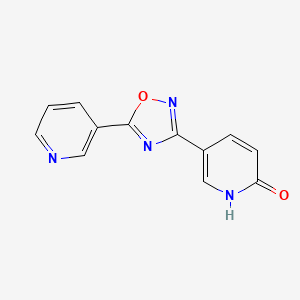
![N-(4-bromophenyl)-2-(4-oxo-2-phenylpyrimido[1,2-a]benzimidazol-10(4H)-yl)acetamide](/img/structure/B11202330.png)
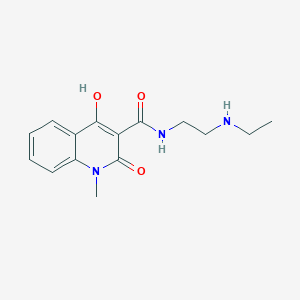
![4-((3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B11202339.png)
![ethyl 3-[(5-chloro-2-methoxyphenyl)carbamoyl]-2-[(2-ethoxybenzyl)amino]-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate](/img/structure/B11202347.png)
![N-(4-methylbenzyl)-4-{[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxy}benzamide](/img/structure/B11202352.png)
![2-Phenyl-N-[2-(propane-1-sulfonyl)-1,3-benzothiazol-6-YL]ethane-1-sulfonamide](/img/structure/B11202356.png)
